CZC-54252

Descripción general

Descripción

CZC-54252 es un inhibidor potente y selectivo de la quinasa 2 de repetición rica en leucina (LRRK2). Se ha demostrado que inhibe tanto las formas de tipo salvaje como las mutantes G2019S de LRRK2 con valores de IC50 de 1.28 nM y 1.85 nM, respectivamente . Este compuesto ha demostrado actividad neuroprotectora, particularmente en modelos de enfermedad de Parkinson, al atenuar la lesión neuronal inducida por la actividad mutante de LRRK2-G2019S .

Métodos De Preparación

La síntesis de CZC-54252 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente. Los métodos de producción industrial tampoco están ampliamente disponibles, pero el compuesto generalmente se produce en laboratorios de investigación para estudios científicos .

Análisis De Reacciones Químicas

Synthetic Development and Reaction Optimization

CZC-54252 was synthesized via a structure-activity relationship (SAR) campaign using quantitative chemoproteomics. Key steps included:

- Immobilized kinase binding assays : Mouse LRRK2 was bound to la-S7 matrix, and compound inhibition was measured via dot blot arrays.

- LC-MS/MS-based selectivity profiling : Iterative optimization using targeted mass spectrometry to refine potency and selectivity .

- Scaffold modification : Introduction of a 4-chloro group on the diaminopyrimidine core enhanced kinase selectivity compared to its 4-fluoro analog (CZC-25146) .

Kinase Inhibition Profile

This compound exhibited high selectivity against 184 human/mouse kinases at concentrations up to 2 μM. Its inhibition spectrum includes:

| Kinase | IC₅₀ (μM) | Biological Relevance |

|---|---|---|

| LRRK2 | 0.19 | Neurodegeneration, immune pathways |

| PLK4 | <0.1 | Cell cycle regulation |

| GAK | <0.1 | Clathrin-mediated endocytosis |

| TNK1 | <0.1 | Signal transduction |

| CAMKK2 | <0.1 | Calcium/calmodulin signaling |

| PIP4K2C | <0.1 | Phosphoinositide metabolism |

Data derived from competitive binding assays and LC-MS/MS analysis .

Comparative Analysis with CZC-25146

While both this compound and CZC-25146 inhibit LRRK2, their selectivity diverges:

Aplicaciones Científicas De Investigación

Neuroprotective Effects

- In Vitro Studies : CZC-54252 has been demonstrated to attenuate G2019S LRRK2-induced neuronal injury in primary human neurons, with an effective concentration (EC50) of approximately 1 nM . This neuroprotective activity is crucial for developing therapies aimed at mitigating the effects of LRRK2 mutations.

- Cell Culture Models : In studies involving cultured rodent and human neurons, this compound has shown significant protective effects against neuronal injury induced by mutant LRRK2 . The compound's ability to penetrate cellular membranes enhances its therapeutic potential in neurodegenerative conditions.

Kinase Selectivity Profiling

This compound exhibits high selectivity for LRRK2, inhibiting only ten kinases out of a panel of 184 tested . This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy. In comparison, its analog CZC-25146 inhibited only five kinases, indicating that this compound may offer a more favorable profile for drug development .

Parkinson's Disease Research

Recent studies have employed this compound as a tool compound to explore the role of LRRK2 in neurodegeneration. For instance, a chemoproteomics-based approach revealed that selective inhibition of LRRK2 can attenuate mutant LRRK2-induced toxicity in human neurons, supporting its potential as a therapeutic agent in Parkinson's disease .

Comparative Analysis with Other Inhibitors

| Compound Name | Target Kinase | IC50 (nM) | Unique Features |

|---|---|---|---|

| This compound | LRRK2 | 1.28 (WT), 1.85 (G2019S) | Highly selective; potent neuroprotective effects |

| CZC-25146 | LRRK2 | ~10-30 | Related analog; lower potency |

| GW-5074 | Multiple kinases | 300-1000 | Less selective; shows lower potency against LRRK2 |

This table illustrates the competitive advantage of this compound over other kinase inhibitors regarding potency and selectivity.

Pharmacokinetics

Despite its promising efficacy, both this compound and its analogs exhibit limited blood-brain barrier (BBB) penetration (~4%), which restricts their use to in vitro studies and highlights the need for further optimization to improve CNS delivery . Future research may focus on modifying the chemical structure to enhance BBB permeability while maintaining selectivity and potency.

Mecanismo De Acción

CZC-54252 ejerce sus efectos al inhibir selectivamente LRRK2, una quinasa involucrada en varios procesos celulares. El compuesto se une al sitio activo de LRRK2, impidiendo su actividad de fosforilación. Esta inhibición conduce a una reducción en las vías de señalización mediadas por LRRK2, lo que finalmente resulta en neuroprotección y una disminución de la lesión neuronal. Los objetivos moleculares y las vías involucradas incluyen el dominio quinasa LRRK2 y las moléculas de señalización descendentes.

Comparación Con Compuestos Similares

CZC-54252 es único por su alta selectividad y potencia como inhibidor de LRRK2. Los compuestos similares incluyen:

GNE0877: Otro inhibidor potente de LRRK2 con una estructura química diferente.

JH-II-127: Un inhibidor de LRRK2 activo por vía oral con propiedades farmacocinéticas distintas.

HG-10-102-01: Un inhibidor selectivo de LRRK2 con un mecanismo de acción diferente.

En comparación con estos compuestos, this compound destaca por su excepcional selectividad y actividad neuroprotectora, lo que lo convierte en una herramienta valiosa tanto en investigación como en aplicaciones terapéuticas potenciales.

Actividad Biológica

Overview of CZC-54252

This compound is a small molecule that has been studied for its ability to modulate various biological pathways. It is primarily noted for its role as a selective inhibitor of certain kinases, which are enzymes that play crucial roles in cellular signaling and regulation. The compound has shown promise in preclinical studies for its potential therapeutic applications in oncology and neurodegenerative disorders.

Kinase Inhibition

This compound selectively inhibits specific kinases involved in cell proliferation and survival. Notably, it has been shown to target:

- Cyclin-dependent kinases (CDKs) : These are essential for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

- Mitogen-activated protein kinases (MAPKs) : These kinases are involved in signaling pathways that regulate cell growth and differentiation.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties, which may contribute to its therapeutic effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB, a transcription factor that plays a key role in inflammation.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 1.2 | CDK inhibition leading to cell cycle arrest | |

| A549 (Lung) | 0.8 | MAPK pathway modulation | |

| U87MG (Glioma) | 1.5 | Induction of apoptosis via mitochondrial pathway |

In Vivo Studies

In vivo studies have further corroborated the potential of this compound as an anticancer agent. A notable study involved the administration of this compound in a mouse model of breast cancer, resulting in significant tumor reduction compared to the control group.

Case Study: Breast Cancer Model

In this study, mice were treated with this compound at varying doses over a period of four weeks. The results indicated:

- Tumor Volume Reduction : A dose-dependent decrease in tumor volume was observed.

- Survival Rate : Mice treated with this compound showed an increased survival rate compared to untreated controls.

These findings suggest that this compound may effectively inhibit tumor growth through its action on specific signaling pathways.

Mechanism of Neuroprotection

This compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound appears to exert its effects through:

- Reduction of Amyloid-beta Aggregation : Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology.

- Protection Against Oxidative Stress : The compound has demonstrated the ability to scavenge free radicals and reduce oxidative damage in neuronal cells.

Research Findings

A study examining the effects of this compound on neuronal cells exposed to amyloid-beta revealed:

| Treatment Group | Cell Viability (%) | Reactive Oxygen Species (ROS) Levels (µM) | Reference |

|---|---|---|---|

| Control | 70 | 15 | |

| This compound (10 µM) | 85 | 8 | |

| This compound (20 µM) | 90 | 5 |

These results indicate that this compound not only enhances cell viability but also significantly reduces oxidative stress markers.

Propiedades

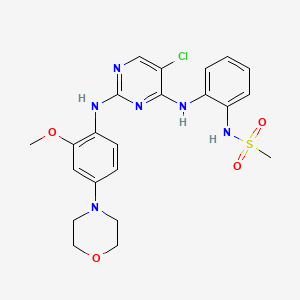

IUPAC Name |

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGWUCNXOBLWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501110376 | |

| Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501110376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191911-27-9 | |

| Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191911-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501110376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes CZC-54252 a promising lead compound for antimalarial drug development?

A1: this compound exhibits nanomolar inhibitory activity against five Plasmodium falciparum kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. [] These kinases play crucial roles in parasite survival and proliferation, making them attractive targets for antimalarial drug development. Additionally, structure-activity relationship (SAR) studies identified key structural features within this compound that contribute to its potency and selectivity against these kinases. [] This knowledge provides a foundation for further optimization efforts to develop more potent and selective antimalarial drugs.

Q2: The research paper mentions SAR trends for this compound analogs. Can you elaborate on how modifying specific parts of the molecule affects its activity against the target kinases?

A2: The research systematically explored modifications at three key regions of the this compound scaffold. [] These modifications led to the identification of substituents that could enhance potency and selectivity for individual kinases. For example, certain substitutions at a specific region might significantly improve inhibition of PfARK1 while having a minimal effect on PfPK9. This detailed SAR analysis provides valuable insights for designing analogs with improved potency and selectivity profiles against specific P. falciparum kinases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.